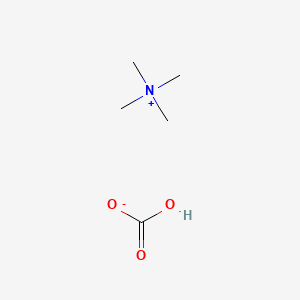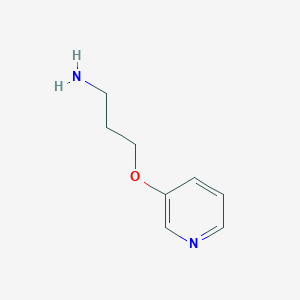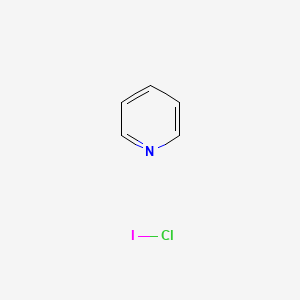
Benzoic acid, 3-(octyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzoic acid, 3-(octyloxy)-” is an organic compound with the molecular formula C15H22O3 . It is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .
Molecular Structure Analysis
The molecule consists of a benzene ring to which a carboxyl functional group is linked . It contains a total of 40 bonds; 18 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
“Benzoic acid, 3-(octyloxy)-” is a crystalline, colorless solid . It has a molecular weight of 250.33 g/mol . The presence of the aromatic ring gives this compound a faintly pleasant odor .
Applications De Recherche Scientifique
Liquid Crystal Research
Benzoic acid, 3-(octyloxy)-, also known as 4-(octyloxy) benzoic acid (8OBA), has been extensively studied in the field of liquid crystals. Research has shown that 8OBA and its derivatives exhibit rich phase variance and are used in the formation of supra-molecular liquid crystals. These materials display a variety of thermal and phase behaviors, making them of interest for electro-optical applications. The influence of substituents, such as fluorine atoms, on the optical properties of these compounds has also been explored, demonstrating their potential in advanced material science and engineering (Fouzai et al., 2018).
Photoluminescence and Luminescence Efficiency
Benzoic acid, 3-(octyloxy)-, and its derivatives have been used to investigate the luminescent properties of lanthanide complexes. The influence of electron-withdrawing and electron-donating groups on the photophysical properties of these compounds has been a subject of interest. Studies indicate that substituents can significantly affect the luminescence efficiency of lanthanide complexes, offering insights into the design of materials with specific optical properties (Sivakumar et al., 2010).
Antibacterial Activity
Research into the antibacterial properties of benzoic acid derivatives has shown promising results. Structural modification of certain benzoic acid derivatives has been found to enhance antibacterial activity. These findings are crucial in the development of new antibacterial agents and contribute to our understanding of the chemical structure-activity relationship in antibacterial compounds (Satpute et al., 2018).
Thermodynamics and Energetics
The thermodynamics and energetics of benzoic acid, 3-(octyloxy)-, and its derivatives have been a focus of scientific inquiry. Research in this area aims to understand the enthalpic effects of introducing alkoxy chains in the benzoic acid ring. These studies provide valuable data for the design of thermodynamically stable compounds and for understanding the phase behavior of these molecules (Silva et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-octoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-11-18-14-10-8-9-13(12-14)15(16)17/h8-10,12H,2-7,11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCEJRFZZMNLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442164 |
Source


|
| Record name | Benzoic acid, 3-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-(octyloxy)- | |
CAS RN |
79785-45-8 |
Source


|
| Record name | Benzoic acid, 3-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)


![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)



![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)
